acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate
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Overview
Description
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate is a complex compound that features a ruthenium center coordinated with acetonitrile and a triphosphane ligand. This compound is notable for its applications in catalysis and organic synthesis due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate typically involves the coordination of ruthenium with acetonitrile and the triphosphane ligand. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of trifluoromethanesulfonate as a counterion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar coordination chemistry techniques used in laboratory synthesis, scaled up for larger production volumes. The use of high-purity reagents and controlled reaction conditions is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of the triphosphane ligand.
Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds .
Scientific Research Applications
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate has several scientific research applications:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and structural properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of the ruthenium center with various substrates. The triphosphane ligand plays a crucial role in stabilizing the ruthenium center and facilitating its interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate: Similar in structure but features a rhodium center instead of ruthenium.
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate: Contains an iridium center, offering different catalytic properties.
Uniqueness
The uniqueness of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate lies in its specific coordination environment and the electronic properties imparted by the ruthenium center. This makes it particularly effective in certain catalytic applications where other metal centers may not perform as well .
Properties
CAS No. |
103500-16-9 |
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Molecular Formula |
C49H48F6N3O6P3RuS2 |
Molecular Weight |
1147.0 g/mol |
IUPAC Name |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.3C2H3N.2CHF3O3S.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;2*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
InChI Key |
HYZMSSPZXLGACV-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
Origin of Product |
United States |
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